2-Phenylthieno[2,3-d]pyrimidin-4-amine - 1249756-97-5

2-Phenylthieno[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-2501595
CAS Number: 1249756-97-5
Molecular Formula: C12H9N3S
Molecular Weight: 227.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Gewald Reaction: [, , ] This multicomponent reaction involves the condensation of a ketone, an α-cyanocarbonyl compound (e.g., malononitrile), and elemental sulfur, typically in the presence of a base catalyst.
  • Cyclocondensation Reactions: [, ] These reactions involve the formation of the pyrimidine ring by reacting appropriately substituted thiophene precursors with various reagents like formamidine acetate or benzonitriles.
  • Nucleophilic Substitution: [, , , ] This method utilizes 4-chlorothieno[2,3-d]pyrimidines as key intermediates, which undergo nucleophilic substitution with various amines to introduce desired substituents at the 4-position.
Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been studied using techniques like X-ray crystallography. [, , , , , ] These analyses reveal crucial information about:

Chemical Reactions Analysis
  • N-Alkylation: [, ] Introduction of alkyl groups at the nitrogen atoms of the pyrimidine ring is frequently used to modulate physicochemical properties and biological activity.
  • Acylation: [, ] Reaction with acyl chlorides or anhydrides can introduce acyl groups onto the thieno[2,3-d]pyrimidine scaffold, often at the nitrogen atom(s).
  • Mannich Reaction: [] This reaction allows for the introduction of aminomethyl substituents at the C-6 position of the thieno[2,3-d]pyrimidine core, offering another avenue for structural diversity.
Mechanism of Action
  • Kinase Inhibition: [, , , , , , , , , ] Many thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against various kinases, including EGFR, AURKA, JAK, and others. The mechanism often involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity.
  • Covalent Modification: [] Some thieno[2,3-d]pyrimidines bearing specific functional groups (e.g., acetylenes) can form covalent bonds with cysteine residues in the active site of target proteins, leading to irreversible inhibition.
  • DHFR Inhibition: [] Certain thieno[2,3-d]pyrimidines demonstrate inhibitory activity against dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis. These compounds may act as competitive inhibitors of DHFR.
Applications
  • Anticancer Agents: [, , , , , ] This class of compounds demonstrates significant potential for developing novel anticancer therapeutics. They have shown efficacy against various cancer cell lines, including breast, lung, and colon cancer cells. Their mechanism of action often involves inhibiting kinases involved in cell signaling pathways crucial for cancer cell growth and survival.
  • Antimicrobial Agents: [, , , , ] Several thieno[2,3-d]pyrimidine derivatives exhibit promising antimicrobial activity against a broad spectrum of bacteria and fungi. They have shown efficacy against drug-resistant strains and hold potential for developing new antibiotics to combat antimicrobial resistance.
  • Anti-Inflammatory Agents: [] Thieno[2,3-d]pyrimidines have been investigated for their potential as anti-inflammatory agents. For example, BCTP, a TRPV1 antagonist, exhibits potent analgesic properties and reduces visceral hypersensitivity without inducing significant hyperthermia.
  • Neuroprotective Agents: [] Research suggests that SIRT2 inhibition could be a potential strategy for treating neurodegenerative diseases like Parkinson's disease. ICL-SIRT078, a selective SIRT2 inhibitor, demonstrates neuroprotective effects in a cellular model of Parkinson's disease, highlighting the potential of thieno[2,3-d]pyrimidines in this area.

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

    Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. This compound has shown efficacy in inhibiting PERK activation in cells and tumor growth in mice [].

N-phenyl-7H-pyrrolo[2,3-d] pyrimidin-4-amine Derivatives

    Compound Description: This class of compounds exhibits potent and selective inhibition against NF-κB inducing kinase (NIK) []. Notably, compound 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f) from this series demonstrated promising anti-psoriatic effects in an imiquimod-induced psoriasis mouse model, highlighting its therapeutic potential for inflammatory skin diseases [].

7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as BTK Inhibitors

    Compound Description: This group of compounds is explored for their inhibitory activity against Bruton's tyrosine kinase (BTK), a crucial target for treating rheumatoid arthritis (RA) []. These derivatives are designed based on the pyrrolo[2,3-d]pyrimidin-4-amine core, with modifications aimed at optimizing BTK inhibition and improving their anti-rheumatic properties [].

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as JAK1 Inhibitors

    Compound Description: This set of compounds focuses on inhibiting Janus kinase 1 (JAK1), a key player in the JAK/STAT signaling pathway implicated in rheumatoid arthritis []. The research involved developing 3D-QSAR models, molecular docking, and molecular dynamics simulations to understand the binding interactions and structural features crucial for enhancing JAK1 inhibition [].

5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as RIPK1 Inhibitors

    Compound Description: This class of compounds targets receptor-interacting protein kinase 1 (RIPK1) and shows promising antimetastatic activity []. 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b), a notable compound in this series, demonstrated potent RIPK1 inhibition and effectively reduced tumor metastasis in a B16 melanoma lung metastasis model [].

Thieno[2,3-d]pyrimidin-4-amine Derivatives

    Compound Description: These compounds utilize the thieno[2,3-d]pyrimidin-4-amine core, often incorporating modifications at different positions to optimize their biological activity. Researchers have synthesized various derivatives, exploring their potential as multi-targeted kinase inhibitors [, ], inhibitors of the NRF2 pathway [], and antitumor agents [].

2-Trifluoromethylthieno[2,3-d]pyrimidin-4-amine Derivatives

    Compound Description: These derivatives incorporate a trifluoromethyl group at the 2-position of the thieno[2,3-d]pyrimidin-4-amine scaffold, introducing unique physicochemical properties that can influence their biological activity [, ]. Specifically, enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives have shown promising antitumor activities [, ].

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    Compound Description: This specific derivative incorporates a substituted benzyl group at the N-4 position of the pyrrolo[2,3-d]pyrimidin-4-amine scaffold []. The compound was synthesized and characterized via spectral analyses, and further investigation involved docking studies to understand its potential interactions with biological targets [].

    Compound Description: This group of compounds targets Cryptosporidium calcium-dependent protein kinase 1 (CpCDPK1) []. These inhibitors, designed based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, have demonstrated potent activity against Cryptosporidium parvum, making them potential therapeutic leads for cryptosporidiosis [].

Properties

CAS Number

1249756-97-5

Product Name

2-Phenylthieno[2,3-d]pyrimidin-4-amine

IUPAC Name

2-phenylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C12H9N3S

Molecular Weight

227.29

InChI

InChI=1S/C12H9N3S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15)

InChI Key

VQUWVROZMNLFDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.